molecular formula C18H17N3O2S B5889106 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole

2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole

Cat. No.: B5889106
M. Wt: 339.4 g/mol
InChI Key: QTOVHBOHQZAMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has shown promising results in the treatment of B cell malignancies.

Mechanism of Action

2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition leads to impaired B cell activation and survival. This compound also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It also has a favorable safety profile, with no significant toxicity observed in animal studies. This compound has been shown to inhibit BTK activity and impair B cell receptor signaling, leading to decreased proliferation and survival of B cells. This has potential therapeutic implications for the treatment of B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Advantages and Limitations for Lab Experiments

2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a favorable safety profile, with no significant toxicity observed in animal studies. This compound also has potent antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been established.

Future Directions

There are several potential future directions for research on 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole. One area of interest is the development of combination therapies that include this compound and other chemotherapeutic agents. Preclinical studies have shown that this compound has synergistic effects with other drugs, such as venetoclax and lenalidomide. Another area of interest is the evaluation of this compound in clinical trials for the treatment of B cell malignancies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with relapsed or refractory B cell lymphoma. Finally, there is potential for the development of this compound analogs with improved potency and selectivity for BTK.

Synthesis Methods

The synthesis of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole involves several steps, starting with the reaction of 2-bromo-1H-indole with 2-thiophenecarboxylic acid. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with piperazine to yield the final product. The synthesis of this compound has been optimized to improve yields and purity, and it is now available for research use.

Scientific Research Applications

2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that this compound inhibits BTK activity and impairs B cell receptor signaling, leading to decreased proliferation and survival of B cells. In vivo studies using animal models of B cell lymphoma have demonstrated significant antitumor activity of this compound, both as a single agent and in combination with other chemotherapeutic agents.

Properties

IUPAC Name

[4-(1H-indole-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(15-12-13-4-1-2-5-14(13)19-15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOVHBOHQZAMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.